molecular formula C22H15BrClN3O2S B4733699 N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide CAS No. 476484-75-0

N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B4733699
CAS No.: 476484-75-0
M. Wt: 500.8 g/mol
InChI Key: HSEVXLBRWJSHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazolin-4-one core substituted with a 4-chlorophenyl group at position 3 and a sulfanyl-acetamide moiety at position 2. The acetamide side chain is further substituted with a 2-bromophenyl group. Its molecular formula is C₂₂H₁₅BrClN₃O₂S, with a molecular weight of 500.8 g/mol .

Properties

IUPAC Name

N-(2-bromophenyl)-2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrClN3O2S/c23-17-6-2-4-8-19(17)25-20(28)13-30-22-26-18-7-3-1-5-16(18)21(29)27(22)15-11-9-14(24)10-12-15/h1-12H,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEVXLBRWJSHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3Br)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476484-75-0
Record name N-(2-BR-PH)-2-((3-(4-CL-PHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Bromophenyl Group: This step might involve a nucleophilic substitution reaction where a bromophenyl halide reacts with an amine group.

    Attachment of the Chlorophenyl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using a chlorophenyl boronic acid or halide.

    Formation of the Acetamide Linkage: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group in the quinazolinone core, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, boronic acids, and various catalysts for coupling reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Hydroxyl Derivatives: From reduction reactions.

    Functionalized Aromatics: From substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine

    Pharmacological Studies: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Biological Probes: Use in studying biological pathways and interactions.

Industry

    Material Science:

    Chemical Sensors: Use in the design of sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinazolinone Core

The quinazolin-4-one scaffold is a common feature in several analogs. Key variations include:

  • 3-(4-Methylphenyl): In compound 763114-31-4 (), methyl groups increase lipophilicity, which may improve membrane permeability .
  • Core modifications: Thiazolidin-4-one vs. quinazolin-4-one: Compounds like AJ5d () replace the quinazolinone with a thiazolidinone, altering hydrogen-bonding capacity and metabolic stability .
Table 1: Substituent Effects on Core Structure
Compound Core Structure R₁ (Position 3) R₂ (Acetamide) Bioactivity
Target Compound Quinazolin-4-one 4-ClPh 2-BrPh Not reported
AJ5d () Thiazolidin-4-one 4-FPh 2-ClPh Antimicrobial
763114-31-4 () Quinazolin-4-one 4-ClPh 2,4,6-Me₃Ph Not reported
20 () Dihydropyrimidin-4-one 4-MeOBn 6-CF₃-benzothiazol Kinase inhibition

Acetamide Side Chain Modifications

The acetamide moiety is critical for target engagement. Notable analogs include:

  • N-(4-sulfamoylphenyl) : Compound 477329-16-1 () adds a sulfonamide group, which may improve solubility and antibacterial efficacy .
Table 2: Acetamide Side Chain Comparisons
Compound Acetamide Substituent Molecular Weight Key Properties
Target Compound 2-Bromophenyl 500.8 High halogen content, lipophilic
477329-16-1 () 4-Sulfamoylphenyl 501.0 Enhanced solubility
CID 1982138 () 3,5-Dichlorophenyl 523.1 Increased electrophilicity

Spectroscopic and Analytical Data

  • IR Spectroscopy : Stretching frequencies for C=O (1660–1670 cm⁻¹) and C≡N (2212–2214 cm⁻¹) are consistent across analogs (e.g., 13a in ) .
  • ¹H-NMR : The 2-bromophenyl group in the target compound would show deshielded aromatic protons at δ 7.2–7.9 ppm, similar to AJ5d () .

Biological Activity

N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a synthetic compound with potential biological activity, particularly in antimicrobial and anticancer applications. Its complex structure, featuring a quinazolinone core and various substituents, suggests a multifaceted mechanism of action.

Chemical Structure and Properties

The molecular formula of this compound is C22H18BrClN3O2S. The compound contains a bromophenyl group, a chlorophenyl group, and a quinazolinone moiety, which are known for their biological significance.

Property Value
Molecular FormulaC22H18BrClN3O2S
IUPAC NameThis compound
Molecular Weight460.81 g/mol
SolubilitySoluble in DMSO

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The quinazolinone structure may allow it to inhibit kinases or proteases involved in disease pathways. Additionally, the presence of halogenated phenyl groups enhances lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds within the same chemical class. For instance, derivatives of N-substituted chloroacetamides exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The presence of halogen atoms in the phenyl ring was correlated with enhanced antimicrobial efficacy due to improved membrane permeability .

Comparative Antimicrobial Efficacy

Compound Target Bacteria Activity
N-(2-bromophenyl)-2-{[...]}Staphylococcus aureusEffective
N-(4-chlorophenyl)-2-chloroacetamideEscherichia coliModerate
N-(substituted phenyl)-2-chloroacetamidesCandida albicansEffective

Anticancer Activity

In vitro studies have indicated that compounds with similar structural features have shown promise against various cancer cell lines. For example, certain quinazolinone derivatives demonstrated significant cytotoxicity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) through mechanisms involving apoptosis and cell cycle arrest .

Anticancer Screening Results

Compound Cell Line IC50 (µM)
N-(2-bromophenyl)-2-{[...]}MCF725
N-(4-chlorophenyl)-2-chloroacetamideMCF730
Other quinazolinone derivativesVarious cancer cell linesVaries (10-50)

Case Studies

  • Antimicrobial Study : A study conducted on chloroacetamide derivatives found that compounds with brominated and chlorinated phenyl groups exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Another research focused on quinazolinone derivatives demonstrated their ability to inhibit cell proliferation in breast cancer models, suggesting potential therapeutic applications for this compound class .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.